molecular formula C9H9NO5 B1439282 3-Ethoxy-2-nitrobenzoic acid CAS No. 90564-27-5

3-Ethoxy-2-nitrobenzoic acid

Cat. No.: B1439282
CAS No.: 90564-27-5
M. Wt: 211.17 g/mol
InChI Key: ICJYGXUOVLGEIL-UHFFFAOYSA-N
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Description

3-Ethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethoxy group (-OCH2CH3) and the hydrogen atom at the second position is replaced by a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the rate of nitration and to minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide or other nucleophiles.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 3-Ethoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Ethyl 3-ethoxy-2-nitrobenzoate.

Scientific Research Applications

3-Ethoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and carboxylic acid groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-nitrobenzoic acid depends on the specific application. In general, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

    2-Nitrobenzoic acid: Lacks the ethoxy group, only has the nitro group at the second position.

    3-Ethoxybenzoic acid: Lacks the nitro group, only has the ethoxy group at the third position.

Uniqueness

3-Ethoxy-2-nitrobenzoic acid is unique due to the presence of both the ethoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-ethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYGXUOVLGEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309690
Record name 3-Ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-27-5
Record name 3-Ethoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90564-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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